molecular formula C8H5BrClNO2S B1415590 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride CAS No. 1807081-61-3

2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride

Cat. No. B1415590
M. Wt: 294.55 g/mol
InChI Key: QLAFCFNPTMISSO-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is a versatile chemical compound with significant applications in various scientific fields. It exhibits remarkable properties, making it valuable for research in pharmaceuticals, materials science, and organic synthesis12.



Molecular Structure Analysis

The molecular formula of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is C~8~H~5~BrClNO~2~S with a molecular weight of approximately 294.55 g/mol 2. Its structure consists of a benzene ring substituted with bromine, cyano, and sulfonyl chloride functional groups.



Chemical Reactions Analysis


  • Halogenation : The bromine atom can participate in substitution reactions, leading to the introduction of other substituents.

  • Sulfonylation : The sulfonyl chloride group is reactive and can undergo nucleophilic substitution reactions.

  • Cyano Group Introduction : The cyano group provides versatility for further transformations.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, which can be found in literature.

  • Solubility : Investigate its solubility in various solvents.

  • Stability : Assess its stability under different conditions (e.g., temperature, light, moisture).


Safety And Hazards


  • Corrosive : Sulfonyl chlorides are corrosive and can cause skin and eye irritation.

  • Toxicity : Evaluate its toxicity profile.

  • Handling Precautions : Researchers should use appropriate protective gear and work in a well-ventilated area.


Future Directions


  • Application Expansion : Explore novel applications beyond existing fields.

  • Derivatives : Investigate derivatives with modified functional groups.

  • Green Synthesis : Develop environmentally friendly synthetic routes.


Remember to consult relevant scientific literature for detailed studies and experimental data. If you have access to specific papers, they will provide deeper insights into each aspect of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride.


properties

IUPAC Name

2-bromo-3-cyano-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-3-6(4-11)7(9)8(5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAFCFNPTMISSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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